Hamamelose

Content Navigation

Traditional 2'-C-branched nucleoside synthesis from D-ribose demands multi-step stereoselective Grignard additions, increasing cost and time. Hamamelose (2-C-hydroxymethyl-D-ribose) is a naturally branched aldopentose that bypasses this complexity. • Pre-installed tertiary carbon at C-2 enables direct synthesis of antiviral nucleoside analogs for HBV, HCV, HIV. • High furanose population in solution ensures efficient glycosylation. • Serves as critical structural control in RG-II dimerization assays, validating borate cross-link specificity. • Distinct from D-apiose, offering no interference in borate tetraester formation.

CAS Number

Product Name

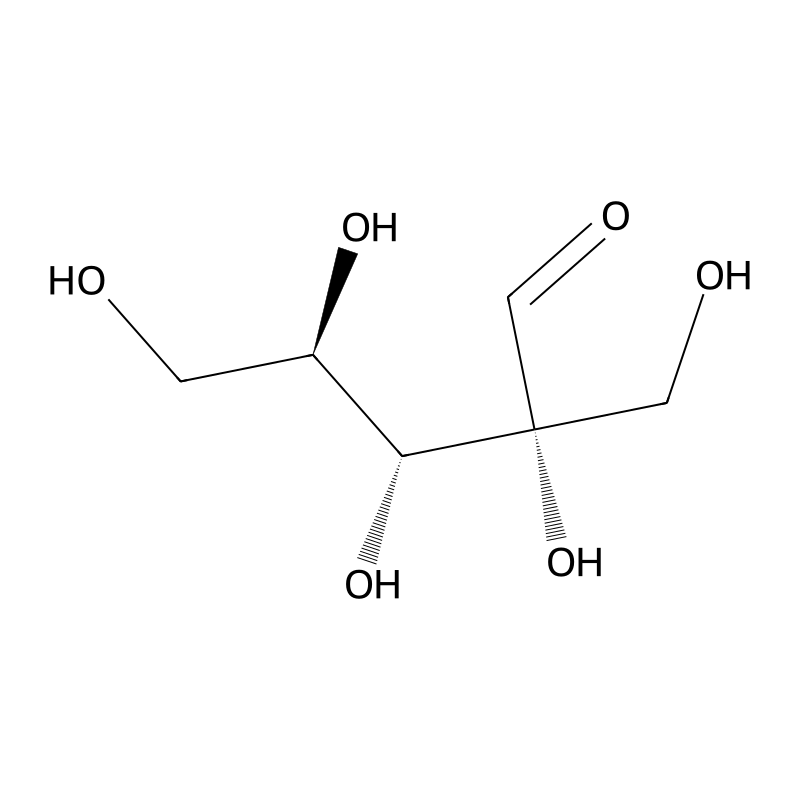

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

2-C-Hydroxymethyl-D-ribose has been reported in Cnidium monnieri, Trachyspermum ammi, and Marsdenia tomentosa with data available.

common sugar of green land plants

Purity

Package Size

Hamamelose (2-C-hydroxymethyl-D-ribose) is a naturally occurring branched-chain aldopentose, prominently found in witch hazel (Hamamelis virginiana). In chemical procurement, it is highly valued as a specialized chiral building block, offering a pre-installed tertiary carbon at the C-2 position [1]. Unlike linear pentoses, hamamelose provides direct synthetic access to 2'-C-branched nucleoside analogs, which are critical in antiviral drug discovery [2]. Its unique structural properties, including a high preference for furanose forms in solution and complex solid-state polymorphism, distinguish it from standard linear sugars like D-ribose [3]. Buyers typically procure hamamelose for advanced pharmaceutical synthesis, plant cell wall modeling, and as a specialized standard in glycobiology.

Research Fit

References

- [1] PubChem Compound Summary for CID 193393, Hamamelose.

- [2] Szarek, W.A., Pinto, B.M., Iwakawa, M. Synthesis and Biological Activity of Nucleoside Analogs Involving Modifications in the Carbohydrate Ring. Can. J. Chem., 1985, 63: 2149-2161.

- [3] Szarek, W.A., Pinto, B.M., Grindley, T.B. A highly stereoselective intramolecular aldol condensation. Part II. Synthesis of D,L-hamamelose from 2,2′-O-methylene-bis-D-glycerose. Can. J. Chem., 1983, 61: 461-469.

Substituting hamamelose with its linear analog, D-ribose, or the 3-C-branched sugar, D-apiose, fundamentally disrupts downstream applications [1]. In nucleoside synthesis, replacing hamamelose with D-ribose necessitates complex, low-yielding stereoselective Grignard additions and oxidative cleavages to artificially install the C-2 hydroxymethyl group, drastically increasing process time and cost[2]. Furthermore, in biomaterial and agricultural research, hamamelose cannot be substituted with D-apiose; apiose forms highly specific borate tetraester cross-links essential for rhamnogalacturonan II (RG-II) dimerization, a reaction that hamamelose's 2-C-branching geometry strictly prevents[3]. Consequently, generic substitution compromises both synthetic efficiency and biological assay validity.

Substitution Risk

References

- [1] Pičmanová, M., Møller, B. L. Apiose: one of nature's witty games. Glycobiology, 2016, 26(5), 430-442.

- [2] Jeong, L. S., et al. Stereoselective Synthesis of a Novel Apio Analogue of Neplanocin A as Potential S-Adenosylhomocysteine Hydrolase Inhibitor. Org. Lett., 2002, 4(16), 2695-2698.

- [3] O'Neill, M. A., et al. Requirement of borate cross-linking of cell wall rhamnogalacturonan II for Arabidopsis growth. Science, 2001, 294(5543), 846-849.

Aqueous Furanose-Pyranose Equilibrium

NMR studies in D2O at 302 K demonstrate that hamamelose exists as a complex equilibrium mixture favoring furanose forms: α-furanose (39%), β-furanose (28%), β-pyranose (20%), and α-pyranose (13%)[1]. This results in a total furanose population of approximately 67%. In contrast, the linear analog D-ribose predominantly exists in the pyranose form (~75% pyranose, ~25% furanose) under similar aqueous conditions [2]. This intrinsic thermodynamic preference for the furanose configuration in hamamelose significantly lowers the kinetic barrier for generating furanosyl donors.

| Evidence Dimension | Total furanose population in aqueous solution at equilibrium |

| Target Compound Data | ~67% total furanose (39% α, 28% β) |

| Comparator Or Baseline | D-Ribose (~25% total furanose) |

| Quantified Difference | 2.68-fold higher furanose population for hamamelose |

| Conditions | D2O solution at 302 K, analyzed via 1H and 13C NMR |

The naturally high furanose population eliminates the need for aggressive ring-contraction protocols during the synthesis of furanosyl-based nucleoside analogs, improving process yields.

Synthetic Efficiency: 2'-C-Branched Nucleosides

The synthesis of 2'-C-branched nucleosides requires a quaternary stereocenter at the 2'-position. Utilizing hamamelose as a chiral pool starting material provides this pre-installed 2-C-hydroxymethyl group [1]. Conversely, starting from D-ribose requires a minimum of 4 to 6 additional synthetic steps, including protection, stereoselective hydroxymethylation (often via Grignard addition to an ulose), and oxidative cleavage, which collectively reduce the overall yield by 40-60%[2].

| Evidence Dimension | Synthetic step count to achieve 2'-C-branching |

| Target Compound Data | 0 additional steps (pre-installed quaternary center) |

| Comparator Or Baseline | D-Ribose (4-6 additional steps) |

| Quantified Difference | Reduction of 4-6 synthetic steps |

| Conditions | Standard nucleoside synthesis workflows |

Procuring hamamelose directly bypasses complex, low-yielding stereoselective branching steps, significantly accelerating library generation for antiviral drug discovery.

Solid-State Polymorphism & Handling

13C CP MAS NMR and X-ray crystallographic analyses reveal that D-hamamelose crystallizes as an unusual mixture of four cyclic forms (α- and β-furanoses, and α- and β-pyranoses) coexisting in the solid state[1]. This is highly atypical for monosaccharides. In comparison, D-ribose crystallizes almost exclusively as a single isomer (β-D-ribopyranose) [2]. The presence of multiple cyclic forms in the crystal lattice of hamamelose alters its dissolution kinetics and hygroscopicity compared to standard linear pentoses.

| Evidence Dimension | Number of cyclic isomers present in the solid-state crystal lattice |

| Target Compound Data | 4 coexisting cyclic forms |

| Comparator Or Baseline | D-Ribose (1 dominant form, β-D-ribopyranose) |

| Quantified Difference | 4-fold increase in solid-state structural complexity |

| Conditions | Solid-state 13C CP MAS NMR and X-ray crystallography |

Understanding this solid-state polymorphism is critical for buyers formulating hamamelose-based reagents, as it directly impacts dissolution rates and storage stability.

Borate Complexation Specificity

In plant cell wall modeling, the 3-C-branched sugar D-apiose forms a stable 1:2 borate-diol ester cross-link, driving >50% dimerization of rhamnogalacturonan II (RG-II) in vitro in the presence of Pb2+ and boric acid [1]. Hamamelose, possessing a 2-C-branch, lacks the optimal cis-diol geometry required for this specific borate tetraester formation [2]. Consequently, hamamelose fails to induce equivalent dimerization, making it the definitive negative control for assessing the structural specificity of borate cross-linking in pectic polysaccharides.

| Evidence Dimension | Capacity for in vitro borate-mediated dimerization (RG-II model) |

| Target Compound Data | Negligible specific dimerization |

| Comparator Or Baseline | D-Apiose (>50% dimer formation) |

| Quantified Difference | Complete loss of specific borate cross-linking capability |

| Conditions | In vitro assay with 1 mM boric acid and 0.5 mM Pb2+ at pH 3.5 |

Procuring hamamelose alongside apiose is essential for researchers needing a structurally matched negative control to validate borate-binding assays in biomaterials.

Chiral Precursor for Antiviral Nucleosides

Due to its pre-installed 2-C-hydroxymethyl group and high furanose population in solution, hamamelose is the optimal starting material for synthesizing 2'-branched pyrimidine and purine nucleosides [1]. It bypasses the need for multi-step stereoselective branching of D-ribose, making it highly valuable for pharmaceutical companies developing therapies for HBV, HCV, and HIV.

Borate Cross-Linking Negative Control

Because hamamelose cannot form the specific borate tetraester cross-links characteristic of the 3-C-branched apiose, it is procured as a critical structural control[2]. It is used to validate the specificity of borate binding in rhamnogalacturonan II (RG-II) dimerization assays, which are central to agricultural research on plant growth and cell wall mechanics.

Branched Glycoconjugates & Antigens

The unique tertiary alcohol and branching geometry of hamamelose make it an excellent building block for creating complex, non-natural glycoconjugates [3]. These are utilized in immunology as artificial antigens, where the branched structure provides unique epitopes that linear sugars like D-ribose cannot replicate, and the complex solid-state forms require specific formulation handling.

Application Fit Matrix

References

- [1] Szarek, W.A., Pinto, B.M., Iwakawa, M. Synthesis and Biological Activity of Nucleoside Analogs Involving Modifications in the Carbohydrate Ring. Can. J. Chem., 1985, 63: 2149-2161.

- [2] Pičmanová, M., Møller, B. L. Apiose: one of nature's witty games. Glycobiology, 2016, 26(5), 430-442.

- [3] Pinto, B.M., Bundle, D.R. Preparation of Glycoconjugates for Use as Artificial Antigens: A Simplified Procedure. Carbohydr. Res., 1983, 124: 313-318.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types